molecular formula C17H19N5O4 B141499 O(6)-Benzyl-2'-deoxyguanosine CAS No. 129732-90-7

O(6)-Benzyl-2'-deoxyguanosine

Cat. No. B141499
M. Wt: 357.4 g/mol
InChI Key: MTEDBOAIQUHDQD-YNEHKIRRSA-N
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Description

O(6)-Benzyl-2'-deoxyguanosine is a modified nucleoside that has been studied for its potential to enhance the antitumor action of chloroethylnitrosourea, a chemotherapeutic agent. Its structure includes a benzyl group attached to the oxygen at the 6th position of the guanine base in 2'-deoxyguanosine. This modification is significant because it can affect the activity of O6-alkylguanine-DNA-alkyltransferase, an enzyme involved in DNA repair, which can confer resistance to alkylating chemotherapeutic agents .

Synthesis Analysis

The synthesis of O(6)-Benzyl-2'-deoxyguanosine and related derivatives has been achieved through various methods. One approach involves the use of O6-(alkyl/aralkyl)guanosines and 2'-deoxyguanosine analogs extended to peracetyl and N2-acetyl derivatives, which are potentially water-soluble . Another method described the conversion of the 3',5'-bis-O-TBDMS derivative of 2'-deoxyguanosine to its O6-aryl ethers in two simple steps, including a novel nonaqueous O6-desulfonylation method . Additionally, the alkylation of 2'-deoxyguanosine with diazoalkanes has been used to produce O(6)-alkyl-2'-deoxyguanosine .

Molecular Structure Analysis

The molecular structure of O(6)-Benzyl-2'-deoxyguanosine is characterized by the presence of a benzyl group at the O6 position of the guanine base. This structural modification is crucial for its biological activity, as it has been shown that benzyl and 4-halobenzyl are the O6-substituents required to afford significant activity in enhancing the cytotoxic effect of chloroethylnitrosourea .

Chemical Reactions Analysis

O(6)-Benzyl-2'-deoxyguanosine can undergo various chemical reactions, including the formation of glucuronic acid conjugates, which are secreted in the bile. It can also be metabolized to yield O6-benzylguanine and 2'-deoxyguanosine . Furthermore, folate ester derivatives of O(6)-Benzyl-2'-deoxyguanosine have been synthesized and tested for their ability to inactivate human alkyltransferase, showing that these derivatives can be more potent inactivators than the parent nucleoside .

Physical and Chemical Properties Analysis

The physical and chemical properties of O(6)-Benzyl-2'-deoxyguanosine include its solubility in aqueous media, which is a pharmacological advantage over other related compounds like O6-benzylguanine. Its metabolism and disposition have been studied in Sprague-Dawley rats, showing that it is partially metabolized to a glucuronic acid conjugate and excreted mainly in urine. The intracellular levels of the drug indicate that entrapment inside cells is not a significant feature for this drug . Additionally, prodrugs of O(6)-Benzyl-2'-deoxyguanosine have been synthesized, which are stable at physiological pH and can be cleaved by beta-glucuronidase to release the active drug .

Scientific Research Applications

  • Antitumor Drug Modulator : O(6)-Benzyl-2'-deoxyguanosine is being explored as a potential antitumor drug modulator. It is intended to reduce or eliminate O6-alkylguanine-DNA alkyltransferase activity in tumors before treatment with genotoxic chemotherapeutic alkylating agents. Its advantage over other compounds lies in its greater solubility in aqueous media, potentially offering pharmacologic benefits (Kokkinakis et al., 1994).

  • Prodrug Development : Research has been conducted on developing prodrugs of O(6)-Benzyl-2'-deoxyguanosine. These prodrugs are more stable at physiological pH and are less active as inactivators of O(6)-alkylguanine-DNA alkyltransferase than O(6)-Benzyl-2'-deoxyguanosine itself. They are designed to be cleaved by beta-glucuronidase to release the active drug, which can be used in specific therapies for tumors (Wei et al., 2005).

  • Alkyltransferase Inactivation : Folate ester derivatives of O(6)-Benzyl-2'-deoxyguanosine have been synthesized and tested for their ability to inactivate human alkyltransferase. This is crucial for enhancing the efficacy of chemotherapeutic agents. Some derivatives have shown more potent alkyltransferase inactivation than the parent nucleoside (Javanmard et al., 2007).

  • Oligodeoxyribonucleotide Synthesis : O(6)-Benzyl-2'-deoxyguanosine has been incorporated into oligodeoxyribonucleotide synthetic schemes. This application is significant in the field of genetic research and molecular biology, demonstrating the versatility of this compound (Watkins et al., 1982).

  • Enhancing Antitumor Action : Various derivatives of O(6)-Benzyl-2'-deoxyguanosine have been synthesized and tested for their ability to enhance the cytotoxic effect of chloroethylnitrosourea, a chemotherapeutic agent. This research is pivotal in discovering new methods to increase the efficacy of existing cancer treatments (Mounetou et al., 1997).

  • Depletion of MGMT Activity : O(6)-Benzyl-2'-deoxyguanosine has been studied for its role in depleting O6-methylguanine-DNA methyltransferase (MGMT) activity in vivo. This is significant because MGMT provides resistance against certain cancer chemotherapeutic agents. Understanding the mechanism of this depletion can lead to more effective cancer treatments (Kokkinakis et al., 1996).

  • DNA Adduct Formation Study : The formation of DNA adducts, like 8-hydroxy-2’-deoxyguanosine, has been studied in the presence of O(6)-Benzyl-2'-deoxyguanosine. This research contributes to understanding how DNA damage occurs and could lead to the development of new strategies for cancer prevention and therapy (Budiawan et al., 2018).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, and reactivity. It also includes precautions that should be taken when handling the compound.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, unresolved questions, or new methods for synthesizing the compound.


properties

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEDBOAIQUHDQD-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926478
Record name 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O(6)-Benzyl-2'-deoxyguanosine

CAS RN

129732-90-7
Record name O(6)-Benzyl-2'-deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129732907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
G Wei, NA Loktionova, AE Pegg… - Journal of medicinal …, 2005 - ACS Publications
… , O 6 -benzyl-2‘-deoxyguanosine, and related … O 6 -benzyl-2‘-deoxyguanosine, respectively. These prodrugs may be superior to O 6 -benzylguanine or O 6 -benzyl-2‘-deoxyguanosine …
Number of citations: 36 pubs.acs.org
S Javanmard, NA Loktionova, Q Fang… - Journal of medicinal …, 2007 - ACS Publications
… O 6 -benzyl-2‘-deoxyguanosine. Both 1 and 2 were more active than O 6 -benzyl-2‘-deoxyguanosine … 125 times lower than the parent O 6 -benzyl-2‘-deoxyguanosine and 19 times lower …
Number of citations: 19 pubs.acs.org
EA Kowal, RR Lad, PS Pallan… - Nucleic acids …, 2013 - academic.oup.com
… The alkylation of deoxyguanosine in DNA at the O 6 position, exemplified by exposure to N -benzylmethylnitrosamine and the formation of O 6 -benzyl-2′-deoxyguanosine nucleoside ( …
Number of citations: 20 academic.oup.com
SC Schold Jr, DM Kokkinakis, JL Rudy, RC Moschel… - Cancer research, 1996 - AACR
… We evaluated O 6 -benzyl-2′-deoxyguanosine (dBG), the 2′-deoxyribonucleoside analogue of BG, for its ability to inhibit MGMT and to potentiate 1,3-bis(2-chloroethyl)-1-nitrosourea (…
Number of citations: 47 aacrjournals.org
UK Marathi, M Eileen Dolan, LC Erickson - Cancer research, 1994 - AACR
We have recently suggested that optimal reversal of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) resistance might require complete inactivation of the DNA repair protein O 6 -…
Number of citations: 22 aacrjournals.org
DM Kokkinakis, RC Moschel, AE Pegg, SC Schold - Clinical cancer research, 1999 - AACR
O 6 -Benzyl-2′-deoxyguanosine (dBG), a water-soluble inhibitor of O 6 -methylguanine-DNA methyltransferase (MGMT), potentiates the efficacy of 1,3-bis(2-chloroethyl)-1-nitrosourea (…
Number of citations: 22 aacrjournals.org
I Terashima, H Kawate, K Sakumi… - Chemical research in …, 1997 - ACS Publications
… The other O 6 -benzyl-2‘-deoxyguanosine derivatives were … 2‘-deoxyguanosine and O 6 -benzyl-2‘-deoxyguanosine were … as described for O 6 -benzyl-2‘-deoxyguanosine. O 6 -Benzyl-2…
Number of citations: 15 pubs.acs.org
E Mounetou, E Debiton, C Buchdahl… - Journal of medicinal …, 1997 - ACS Publications
… N 2 ,3‘,5‘-Triacetyl-O 6 -benzyl-2‘-deoxyguanosine (2a): yield 54%; R f 0.44 (B); mp 51−53 C; [α] 25 D −1.6 (c = 1.2, DMSO); 1 H-NMR (DMSO-d 6 ) δ 1 .99, 2.09 (2s, 6H, OCOCH 3 ), …
Number of citations: 22 pubs.acs.org
AE Pegg, K Goodtzova, NA Loktionova… - … of Pharmacology and …, 2001 - ASPET
Inactivation of the DNA repair proteinO 6 -alkylguanine-DNA alkyltransferase (AGT) enhances tumor cell killing by therapeutic alkylating agents.O 6 -Benzylguanine (b 6 G) can …
Number of citations: 21 jpet.aspetjournals.org
DM Kokkinakis, MM Ahmed, D Chendil… - Clinical cancer …, 2003 - AACR
… a single ip injection of BCNU or TMZ at the maximum-tolerated doses of 75 and 340 mg/m 2 , respectively; and (b) with O 6 -benzylguanine (BG) or O 6 -benzyl-2′-deoxyguanosine (…
Number of citations: 34 aacrjournals.org

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